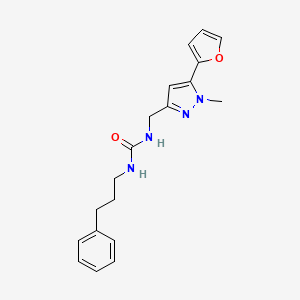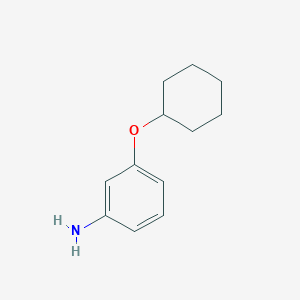![molecular formula C21H17ClF3N3O3S B2967460 N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide CAS No. 400087-58-3](/img/structure/B2967460.png)
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a complex organic compound known for its unique structural components and versatile reactivity. It's utilized in various scientific research fields due to its distinct chemical properties, providing a foundation for advancements in multiple disciplines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Organic Chemistry: Utilized in developing new organic compounds and studying reaction mechanisms.
Catalysis: Acts as a catalyst or catalyst precursor in specific organic reactions.
Biology
Bioactive Molecules: Explored for its potential as a bioactive agent in pharmaceutical research.
Enzyme Inhibition: Investigated for its role in inhibiting specific biological pathways.
Medicine
Drug Development: Used as a lead compound in developing new therapeutic agents targeting diseases.
Industry
Material Science: Applied in creating novel materials with unique electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide generally involves multi-step procedures, incorporating reactions like etherification and hydrazone formation under controlled conditions:
Initial etherification: of 2-thiophene carboxylic acid with 3-(trifluoromethyl)benzyl bromide in the presence of a base to form the key intermediate.
Formation of the imidoyl compound: by reacting 4-chlorophenoxyacetonitrile with hydrazine hydrate, followed by coupling with the intermediate product.
Completion of synthesis: through purification and crystallization steps to isolate the final compound.
Industrial Production Methods
Industrial production might optimize the reaction conditions for scalability, focusing on catalysts, solvents, and temperature controls to achieve higher yields and purity. Techniques like continuous flow chemistry could be employed to streamline the synthesis process and minimize reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide exhibits a range of reactivity including:
Oxidation: Under specific conditions, it can undergo oxidative transformations affecting its thiophene or aromatic moieties.
Reduction: Reducing agents can modify its functional groups, potentially converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalyst.
Substitution: Halogenation or sulfonation reagents for electrophilic substitution; nucleophilic agents for nucleophilic substitution.
Major Products
The reactions yield various derivatives, including modified phenoxy groups, thiophene structures, and hydrazide derivatives.
Mecanismo De Acción
The compound's effects arise from its interactions with molecular targets, such as enzymes or receptors. It can modulate biological pathways through binding and inhibition, influencing processes like signal transduction or metabolic activity.
Comparación Con Compuestos Similares
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide stands out for its distinctive trifluoromethyl and chlorophenoxy groups, offering unique reactivity and biological activity compared to similar compounds:
N'-[2-(4-bromophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide: The presence of bromine instead of chlorine changes its reactivity and biological interactions.
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(methyl)benzyl]oxy}-2-thiophenecarbohydrazide: The trifluoromethyl group is replaced by a methyl group, altering its physicochemical properties and reactivity.
This compound's uniqueness lies in its functional groups and their collective influence on its chemical and biological behavior, making it a valuable asset in various research domains.
Propiedades
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O3S/c22-15-4-6-16(7-5-15)30-12-18(26)27-28-20(29)19-17(8-9-32-19)31-11-13-2-1-3-14(10-13)21(23,24)25/h1-10H,11-12H2,(H2,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDISMWITRFKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![7-(4-chlorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2967379.png)

![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)
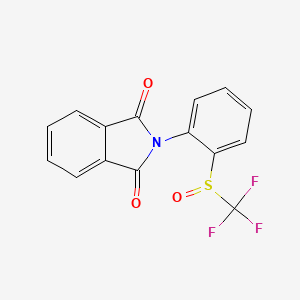
![8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2967385.png)
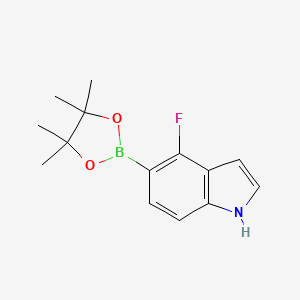
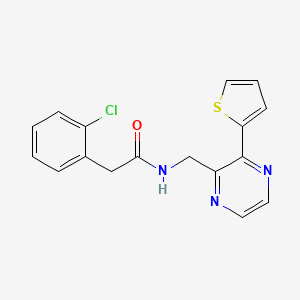
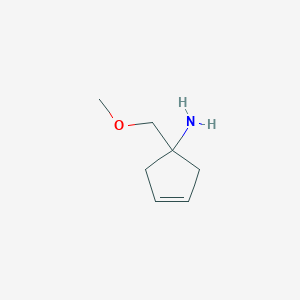
![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)
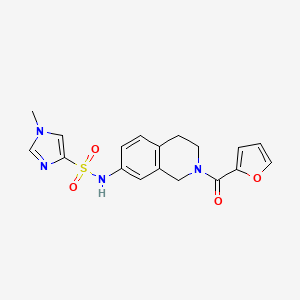
![methyl 4-{[({3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate](/img/structure/B2967397.png)
